molecular formula C8H9NO4S2 B2759296 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-sulfonamide CAS No. 1154980-01-4

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-sulfonamide

Cat. No.: B2759296
CAS No.: 1154980-01-4
M. Wt: 247.28
InChI Key: MQGLAPWCBVZZGR-UHFFFAOYSA-N
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Description

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-sulfonamide is a chemical compound with the molecular formula C8H9NO4S2 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes a benzothiophene core with sulfonamide and dioxo functional groups. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzothiophene derivatives.

    Reaction Conditions: The key steps include sulfonation and oxidation reactions. Sulfonation is usually carried out using sulfur trioxide or chlorosulfonic acid, while oxidation can be achieved using agents like hydrogen peroxide or potassium permanganate.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzothiophene core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The benzothiophene core can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-sulfonamide can be compared with other benzothiophene derivatives and sulfonamide compounds:

    Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxylic acid and benzothiophene-3-amine share the benzothiophene core but differ in their functional groups and reactivity.

    Sulfonamide Compounds: Sulfanilamide and sulfamethoxazole are well-known sulfonamides with different core structures but similar functional groups.

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c9-15(12,13)8-5-14(10,11)7-4-2-1-3-6(7)8/h1-4,8H,5H2,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGLAPWCBVZZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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